molecular formula C19H22BrNO2 B11088763 1-(4-Bromophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-(4-Bromophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B11088763
Molekulargewicht: 376.3 g/mol
InChI-Schlüssel: KOYWTXBINRJTAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a bromophenyl group and two ethoxy groups attached to the isoquinoline core

Vorbereitungsmethoden

The synthesis of 1-(4-Bromophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Analyse Chemischer Reaktionen

1-(4-Bromophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can convert the compound into its corresponding dihydro derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research has explored its potential use in the development of new drugs, particularly in the treatment of neurological disorders and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism by which 1-(4-Bromophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to changes in cellular signaling pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisochinolin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

    1-(4-Chlorphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisochinolin: Ähnliche Struktur, aber mit einem Chloratom anstelle von Brom.

    1-(4-Methylphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisochinolin: Ähnliche Struktur, aber mit einer Methylgruppe anstelle von Brom.

    1-(4-Fluorphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisochinolin: Ähnliche Struktur, aber mit einem Fluoratom anstelle von Brom.

Eigenschaften

Molekularformel

C19H22BrNO2

Molekulargewicht

376.3 g/mol

IUPAC-Name

1-(4-bromophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C19H22BrNO2/c1-3-22-17-11-14-9-10-21-19(13-5-7-15(20)8-6-13)16(14)12-18(17)23-4-2/h5-8,11-12,19,21H,3-4,9-10H2,1-2H3

InChI-Schlüssel

KOYWTXBINRJTAB-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Br)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.